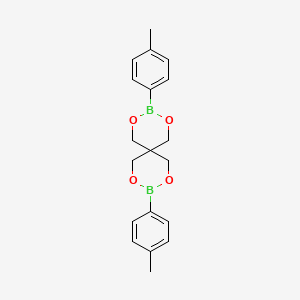
Pentaerythritol di(p-methylbenzeneboronate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaerythritol di(p-methylbenzeneboronate) is an organic compound derived from pentaerythritol and p-methylbenzeneboronic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol di(p-methylbenzeneboronate) typically involves the reaction of pentaerythritol with p-methylbenzeneboronic acid. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of a solvent like toluene or dimethylformamide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for pentaerythritol di(p-methylbenzeneboronate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Pentaerythritol di(p-methylbenzeneboronate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate groups back to boronic acids.
Substitution: The boronate groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Pentaerythritol di(p-methylbenzeneboronate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its boronate functionality.
作用機序
The mechanism by which pentaerythritol di(p-methylbenzeneboronate) exerts its effects involves the interaction of its boronate groups with various molecular targets. These interactions can include the formation of reversible covalent bonds with diols or other nucleophiles, which can modulate the activity of enzymes or other biological molecules. The pathways involved often depend on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
Pentaerythritol tetranitrate: An explosive compound with different functional groups and applications.
Dipentaerythritol: Used in the production of polyesters and polyurethanes.
Neopentyl glycol: A related compound used in the synthesis of resins and plasticizers.
Uniqueness
Pentaerythritol di(p-methylbenzeneboronate) is unique due to its boronate functionality, which imparts distinct chemical reactivity and potential applications. Unlike other pentaerythritol derivatives, this compound can participate in boron-specific reactions, making it valuable in fields such as materials science and medicinal chemistry.
特性
CAS番号 |
7091-41-0 |
|---|---|
分子式 |
C19H22B2O4 |
分子量 |
336.0 g/mol |
IUPAC名 |
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane |
InChI |
InChI=1S/C19H22B2O4/c1-15-3-7-17(8-4-15)20-22-11-19(12-23-20)13-24-21(25-14-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
InChIキー |
LIKRJSWBWZSSLR-UHFFFAOYSA-N |
正規SMILES |
B1(OCC2(CO1)COB(OC2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


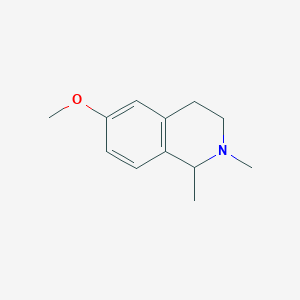

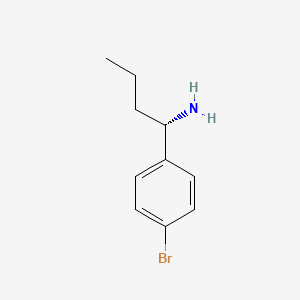
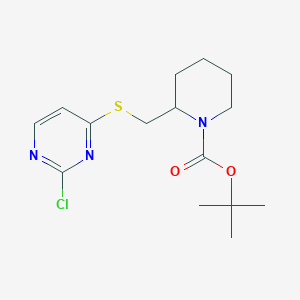

![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)
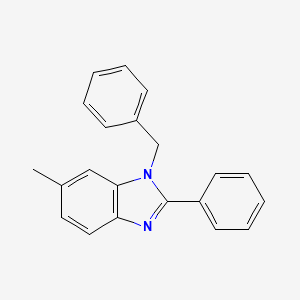
![2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride](/img/structure/B13980655.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
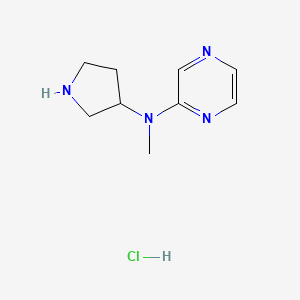
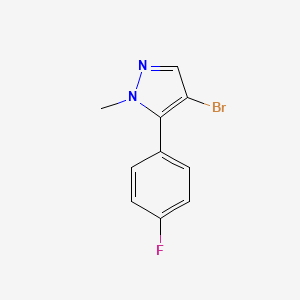
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
